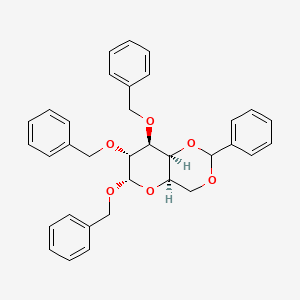

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside

CAS No.: 53929-36-5

Cat. No.: VC2736753

Molecular Formula: C34H34O6

Molecular Weight: 538.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53929-36-5 |

|---|---|

| Molecular Formula | C34H34O6 |

| Molecular Weight | 538.6 g/mol |

| IUPAC Name | (4aR,6S,7R,8S,8aS)-2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |

| Standard InChI | InChI=1S/C34H34O6/c1-5-13-25(14-6-1)21-35-31-30-29(24-38-33(40-30)28-19-11-4-12-20-28)39-34(37-23-27-17-9-3-10-18-27)32(31)36-22-26-15-7-2-8-16-26/h1-20,29-34H,21-24H2/t29-,30+,31+,32-,33?,34+/m1/s1 |

| Standard InChI Key | GQMVOFUMWKGWCK-NYJKYYEXSA-N |

| Isomeric SMILES | C1[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |

| SMILES | C1C2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |

| Canonical SMILES | C1C2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |

Introduction

Chemical Structure and Properties

Structural Characteristics

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside is constructed from a D-galactopyranose core modified with specific protective groups strategically positioned around the sugar ring. The compound features three benzyl (Bn) protecting groups at the 1, 2, and 3 positions of the galactopyranose ring, while positions 4 and 6 are protected by a benzylidene acetal group . This benzylidene group forms a six-membered ring between the 4 and 6 positions, creating a rigid structural constraint that significantly influences the conformational properties of the molecule . The alpha (α) configuration at the anomeric center (C-1) is a critical structural feature that distinguishes it from its beta (β) counterpart and profoundly affects its reactivity in glycosylation reactions .

Physical and Chemical Properties

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside typically presents as a white crystalline solid with high purity when properly synthesized and purified . Its appearance is characteristic of many protected carbohydrate derivatives, with the crystallinity influenced by the presence of multiple aromatic rings in its structure. The compound exhibits good solubility in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran, while demonstrating poor solubility in water and non-polar solvents such as hexanes . This solubility profile is consistent with its moderately polar nature, influenced by the presence of both the oxygen-rich carbohydrate core and the lipophilic aromatic protecting groups.

From a stability perspective, 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside is generally stable under ambient conditions when stored properly, but can exhibit sensitivity to specific chemical environments . The benzylidene acetal group may undergo hydrolysis under acidic conditions in the presence of moisture, while the benzyl ethers remain relatively stable under these conditions . Under basic conditions, the compound shows considerable stability, allowing for selective transformations at unprotected positions without compromising the protecting group integrity .

The presence of these protecting groups significantly influences the compound's reactivity profile. The benzylidene group affects the conformational flexibility of the pyranose ring, which in turn impacts the accessibility and reactivity of the remaining functional groups . The benzyl groups at positions 1, 2, and 3 contribute both steric and electronic effects that can be strategically leveraged in synthetic applications . These protecting groups render the molecule resistant to many oxidizing and reducing agents, allowing for selective chemical transformations at specific positions .

Spectroscopic Characterization

Comprehensive spectroscopic characterization is essential for confirming the structure and purity of 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about this complex carbohydrate derivative . In the 1H NMR spectrum, distinctive signals for the aromatic protons of the benzyl and benzylidene groups typically appear in the region of 7.2-7.5 ppm as complex multiplets . The benzylidene acetal proton gives a characteristic singlet around 5.5 ppm, serving as a diagnostic marker for this protecting group . The anomeric proton, critical for confirming the alpha configuration, appears as a doublet with a small coupling constant (J ≈ 3-4 Hz) in the region of 4.9-5.1 ppm, distinguishing it from the beta anomer which would show a larger coupling constant .

The 13C NMR spectrum further confirms the structure, with the anomeric carbon signal typically appearing around 98-100 ppm for the alpha configuration . The remaining carbons of the galactopyranose ring generally show signals in the region of 65-80 ppm, while the aromatic carbons of the protecting groups produce signals in the 125-140 ppm range . These spectral features collectively provide a fingerprint that confirms the presence and integrity of the compound.

Mass spectrometry is invaluable for molecular weight confirmation and structural verification . The molecular ion peak corresponds to the calculated molecular weight, while fragmentation patterns typically show characteristic losses of benzyl groups (91 mass units) and fragments related to the benzylidene group . These patterns can provide additional structural confirmation beyond simple molecular weight determination.

Optical rotation measurements offer further evidence of stereochemical configuration, with the specific rotation [α]D typically having a positive value consistent with the alpha configuration at the anomeric center . Infrared (IR) spectroscopy reveals characteristic absorption bands for C-O stretching (1000-1200 cm-1) and aromatic C-H stretching (3000-3100 cm-1), providing complementary structural information . Together, these spectroscopic techniques provide a comprehensive characterization essential for confirming both the identity and purity of 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside.

Synthesis Methods

Synthetic Routes

One prevalent synthetic pathway begins with methyl α-D-galactopyranoside as the starting material . This commercially available compound first undergoes selective 4,6-O-benzylidene protection through treatment with benzaldehyde dimethyl acetal in the presence of an acid catalyst, typically p-toluenesulfonic acid or camphorsulfonic acid . The resulting methyl 4,6-O-benzylidene-α-D-galactopyranoside (6) serves as a crucial intermediate for further elaboration . This compound then undergoes benzylation at the 2 and 3 positions using benzyl bromide and a strong base such as sodium hydride in DMF, yielding the 2,3-dibenzyl ether derivative (7) .

The conversion to 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside typically involves hydrolysis of the methyl glycoside to provide 2,3-di-O-benzyl-4,6-O-benzylidene-D-galactopyranose, followed by selective benzylation at the anomeric position . This selective anomeric benzylation requires careful control of reaction conditions to achieve the desired alpha configuration, often leveraging the anomeric effect to guide stereoselectivity . Alternative synthetic routes may employ different protecting group strategies or starting materials, depending on specific requirements and availability of precursors .

Key Intermediates

Several critical intermediates feature prominently in the synthesis of 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside, each playing a strategic role in the selective protection sequence . Understanding these intermediates and their preparation is essential for successful synthesis of the target compound with high purity and yield.

Methyl 4,6-O-benzylidene-α-D-galactopyranoside (6) represents one of the most important intermediates in the synthetic pathway . This compound is typically prepared by treating methyl α-D-galactopyranoside with benzaldehyde dimethyl acetal under acidic conditions, resulting in selective protection of the 4,6-positions with a benzylidene acetal . The selective formation of this six-membered acetal ring is favored by the spatial arrangement of the hydroxyl groups at positions 4 and 6, allowing for regioselective protection . This intermediate serves as the foundation for subsequent modifications, with the remaining hydroxyl groups at positions 2 and 3 available for further functionalization .

The subsequent benzylation of these remaining hydroxyl groups produces methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-galactopyranoside (7), another key intermediate . This compound features selective protection at positions 2, 3, 4, and 6, with only the anomeric position bearing the methyl glycoside . The preparation of this intermediate requires controlled reaction conditions to achieve selective benzylation without affecting the benzylidene acetal or the methyl glycoside .

Following hydrolysis of the methyl glycoside, 2,3-di-O-benzyl-4,6-O-benzylidene-D-galactopyranose (8) is obtained, which exists as an equilibrium mixture of anomers . This intermediate serves as the precursor for the final benzylation step at the anomeric position, leading to 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside . The preparation and isolation of these intermediates require careful control of reaction conditions and effective purification procedures, typically involving column chromatography with specific solvent systems optimized for each intermediate .

Applications in Carbohydrate Chemistry

Role in Glycosylation Reactions

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside serves as a versatile building block in glycosylation reactions, functioning either as a glycosyl donor or acceptor depending on the specific synthetic strategy and target structure . When employed as a glycosyl donor, it can be activated through conversion to corresponding glycosyl halides, trichloroacetimidates, or thioglycosides, which can then participate in glycosylation reactions with appropriate acceptors . Alternatively, when used as a glycosyl acceptor, specific protecting group manipulations can expose selected hydroxyl groups for glycosidic bond formation .

A particularly notable aspect of compounds with 4,6-O-benzylidene protection is their profound influence on the stereoselectivity of glycosylation reactions . Extensive research has demonstrated that 4,6-O-benzylidene protection can dramatically alter the stereochemical outcome of glycosylation reactions, often promoting specific anomeric selectivity . This stereodirecting effect is believed to stem from the conformational constraints imposed by the benzylidene ring, which restricts the pyranose ring flexibility and influences the approach trajectory of nucleophiles during the glycosylation reaction .

Interestingly, the stereochemical outcome varies significantly between different sugar series when 4,6-O-benzylidene protection is present . In mannopyranose derivatives, 4,6-O-benzylidene protection generally promotes β-selectivity, while in glucopyranose derivatives, it often leads to α-selectivity . This remarkable reversal of selectivity with the change in configuration at C2 has been the subject of detailed computational investigations and represents a fascinating phenomenon in carbohydrate chemistry .

| Sugar Series | Effect of 4,6-O-Benzylidene Protection | Predominant Stereoselectivity | Proposed Mechanism |

|---|---|---|---|

| Mannopyranose | Compression of O2-C2-C3-O3 torsion angle | β-selective | Conformational constraints affecting oxacarbenium ion formation |

| Glucopyranose | Relaxation of O2-C2-C3-O3 torsion angle | α-selective | Different conformational changes during reaction progression |

| Galactopyranose | Variable, influenced by C4 axial hydroxyl | Generally higher reactivity than gluco series | Axial hydroxyl at C4 affects electronic distribution |

The presence of benzyl groups at positions 1, 2, and 3 also significantly influences the compound's reactivity . These benzyl ethers provide steric bulk and electronic effects that impact the accessibility and reactivity of neighboring groups . The alpha configuration at the anomeric center has substantial implications for the compound's participation in glycosylation reactions, affecting both reaction rates and stereochemical outcomes . Research indicates that D-galactopyranose derivatives are generally more reactive than their D-glucose isomers in reactions involving glycosyl carbocation intermediates, with rate differences by factors of 4-5 observed in comparable systems .

Understanding these structure-activity relationships enables carbohydrate chemists to predict and control reaction outcomes when working with 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside, facilitating the design of more efficient and selective synthetic routes to complex carbohydrates .

Comparison with Related Compounds

Structural Analogs

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside belongs to a broader family of protected carbohydrates that share similar structural elements but differ in specific aspects of their protection patterns or core sugar units . Comparing this compound with its structural analogs provides valuable insights into the relationships between molecular structure and chemical behavior in carbohydrate chemistry .

One closely related compound is 1,2,3,6-Tetra-O-benzyl-β-D-galactopyranoside (CAS: 57783-81-0), which differs in both its protection pattern and anomeric configuration . While both compounds share the galactopyranose core, the tetra-O-benzyl derivative features individual benzyl groups at positions 1, 2, 3, and 6, without the cyclic benzylidene protection spanning positions 4 and 6 . Instead, it has a free hydroxyl group at position 4 . This difference in protection strategy results in distinct conformational properties and reactivity patterns, particularly in glycosylation reactions .

Another important structural analog is methyl 4,6-O-benzylidene-2,3-di-O-benzyl-α-D-glucopyranoside, which shares the same protection pattern but differs in the core sugar (glucose instead of galactose) and has a methyl group at the anomeric position rather than a benzyl group . This change in the stereochemistry at C4 (equatorial in glucose versus axial in galactose) significantly affects the compound's conformational properties and reactivity . The glucose-based analog typically exhibits different stereoselectivity patterns in glycosylation reactions compared to its galactose counterpart .

| Compound | Core Sugar | Anomeric Configuration | Protection Pattern | Key Structural Differences |

|---|---|---|---|---|

| 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside | Galactose | Alpha (α) | Benzyl at 1,2,3; Benzylidene at 4,6 | Reference compound |

| 1,2,3,6-Tetra-O-benzyl-β-D-galactopyranoside | Galactose | Beta (β) | Benzyl at 1,2,3,6; free OH at 4 | Different anomeric configuration; separate protection at 6; free OH at 4 |

| Methyl 4,6-O-benzylidene-2,3-di-O-benzyl-α-D-glucopyranoside | Glucose | Alpha (α) | Methyl at 1; Benzyl at 2,3; Benzylidene at 4,6 | Different core sugar; methyl instead of benzyl at anomeric position |

| 2,3-di-O-benzyl-4,6-O-benzylidene-D-galactopyranosyl trichloroacetimidate | Galactose | Variable | Trichloroacetimidate at 1; Benzyl at 2,3; Benzylidene at 4,6 | Activated leaving group at anomeric position; no benzyl at position 1 |

Various derivatives with modified anomeric groups, such as 2,3-di-O-benzyl-4,6-O-benzylidene-D-galactopyranosyl trichloroacetimidate, represent another class of related compounds that function as activated glycosyl donors in glycosylation reactions . These derivatives maintain the core structure but incorporate reactive leaving groups at the anomeric position to facilitate glycosylation reactions with high efficiency and stereoselectivity .

The comparison of 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside with these structural analogs highlights how subtle modifications in core structure or protection patterns can significantly alter chemical behavior, providing valuable options for carbohydrate chemists seeking specific reactivity profiles for complex oligosaccharide synthesis .

Reactivity Differences

The reactivity of 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside differs significantly from its structural analogs, with these differences arising from variations in stereochemistry, protection patterns, and electronic properties . Understanding these reactivity differences is essential for selecting the appropriate building blocks for specific synthetic applications in carbohydrate chemistry .

A notable reactivity difference becomes apparent when comparing galactose-based compounds with their glucose counterparts in glycosylation reactions . Research has consistently demonstrated that D-galactopyranose derivatives generally exhibit higher reactivity than their D-glucose isomers in reactions involving glycosyl carbocation intermediates . For example, the rates of acid hydrolysis for pairs of methyl α- and β-pyranosides differ by factors of 5 and 4, respectively, with galactose derivatives showing enhanced reactivity . This increased reactivity is attributed to the axial orientation of the C4 hydroxyl group in galactose, which creates a distinct electronic environment compared to the equatorial orientation in glucose .

The presence of the 4,6-O-benzylidene group induces specific reactivity patterns that distinguish 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside from its non-benzylidene-protected analogs . The conformational constraints imposed by this cyclic protecting group significantly influence the stereochemical outcome of glycosylation reactions . Studies have demonstrated that 4,6-O-benzylidene protection can promote specific anomeric selectivity, which differs substantially from what would be observed with acyclic protecting groups at these positions .

| Compound Type | Glycosylation Reactivity | Stereoselectivity Patterns | Stability Characteristics | Typical Applications |

|---|---|---|---|---|

| 4,6-O-Benzylidene-protected α-D-galactopyranosides | High | Variable, influenced by benzylidene and reaction conditions | Stable to basic conditions; sensitive to strong acids | Stereoselective glycosylation; complex oligosaccharide synthesis |

| 4,6-O-Benzylidene-protected α-D-glucopyranosides | Moderate | Often α-selective | Similar stability profile to galacto-analogs | Glucoside synthesis; disaccharide formation |

| Non-benzylidene protected galactopyranosides | Variable, often higher | Less controlled, more dependent on reaction conditions | Depends on specific protection pattern | Versatile building blocks; less stereocontrolled reactions |

| 4,6-O-Benzylidene-protected β-D-mannopyranosides | Moderate to high | Often β-selective | Stable under various conditions | Specialized mannoside synthesis |

Additionally, the alpha configuration at the anomeric center in 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside influences its stability and reactivity compared to the beta counterpart . Alpha anomers typically demonstrate different kinetic and thermodynamic properties in various reactions, including glycosylation, oxidation, and reduction processes . The benzoate function at position 6, which is present in some related compounds, has been found to have a negligible influence on the steric outcome of glycosylation reactions, suggesting that the primary determinants of reactivity and selectivity are the core sugar structure and the 4,6-O-benzylidene protection .

These reactivity differences provide carbohydrate chemists with a spectrum of options for achieving specific synthetic goals . By selecting the appropriate building block with the desired reactivity profile, researchers can optimize synthetic routes to complex oligosaccharides with precise control over regio- and stereoselectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume